molecular formula C17H15F3N2O2 B5246885 3-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide

3-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No.: B5246885
M. Wt: 336.31 g/mol
InChI Key: MZUKBBOISZGZHJ-UHFFFAOYSA-N
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Description

3-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is an organic compound that belongs to the class of benzanilides These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The amide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide: Lacks the methyl group, which may affect its biological activity and chemical properties.

    3-methyl-N-(2-oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)benzamide: The position of the trifluoromethyl group is different, which can influence its interaction with biological targets.

Uniqueness

3-methyl-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c1-11-4-2-5-12(8-11)16(24)21-10-15(23)22-14-7-3-6-13(9-14)17(18,19)20/h2-9H,10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUKBBOISZGZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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